molecular formula C9H10BrNO2 B13775375 2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide

2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide

Cat. No.: B13775375
M. Wt: 244.08 g/mol
InChI Key: QRPBWYZZCFPOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-hydroxybenzyl)acetamide is an organic compound that features a bromine atom, a hydroxybenzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxybenzyl)acetamide typically involves the reaction of 2-hydroxybenzylamine with bromoacetyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for 2-bromo-N-(2-hydroxybenzyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-hydroxybenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.

    Oxidation: Products include benzaldehyde derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

2-Bromo-N-(2-hydroxybenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxybenzyl)acetamide involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxybenzyl group can interact with aromatic residues in proteins, enhancing binding affinity. The amide group can form hydrogen bonds with biological targets, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetamide: Similar structure but lacks the hydroxybenzyl group.

    N-(2-Hydroxybenzyl)acetamide: Similar structure but lacks the bromine atom.

    2-Chloro-N-(2-hydroxybenzyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-N-(2-hydroxybenzyl)acetamide is unique due to the presence of both the bromine atom and the hydroxybenzyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide

InChI

InChI=1S/C9H10BrNO2/c10-5-9(13)11-6-7-3-1-2-4-8(7)12/h1-4,12H,5-6H2,(H,11,13)

InChI Key

QRPBWYZZCFPOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.